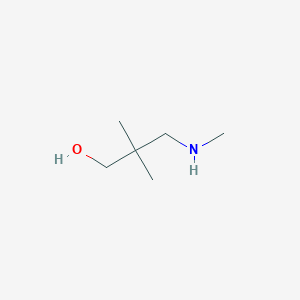

2,2-Dimethyl-3-(methylamino)propan-1-ol

Description

Contextual Significance of Amino Alcohols in Organic and Medicinal Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality makes them highly versatile and valuable in various chemical disciplines. In organic synthesis, they serve as crucial building blocks and intermediates for the creation of more complex molecules. researchgate.net Their ability to participate in a wide range of chemical reactions allows for the construction of diverse molecular architectures.

In medicinal chemistry, the amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals. nih.gov The presence of both a basic nitrogen atom and a hydroxyl group can facilitate interactions with biological targets, such as enzymes and receptors. This has led to the incorporation of the amino alcohol scaffold into a wide array of therapeutic agents, including antibiotics, antivirals, and cardiovascular drugs. Furthermore, chiral amino alcohols are of particular importance as they can be used to introduce stereocenters into molecules, a critical aspect in the design of modern pharmaceuticals.

Research Landscape and Potential of 2,2-Dimethyl-3-(methylamino)propan-1-ol

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. While extensive studies dedicated solely to this compound are not abundant, its application in the synthesis of other molecules highlights its potential. The structural features of this compound, specifically the neopentyl backbone and the secondary amine, offer unique steric and electronic properties that can influence the outcome of chemical reactions.

The potential of this compound lies in its role as a precursor to novel chemical entities with potentially valuable biological activities. The broader class of substituted propanolamines, to which it belongs, has been investigated for various therapeutic applications. Research into analogous compounds suggests that derivatives of this compound could exhibit interesting pharmacological properties. The exploration of its chemical reactivity and the biological evaluation of its derivatives represent a promising area for future research.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 16047-86-2 |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 178.481 °C at 760 mmHg |

| Density | 0.875 g/cm³ |

Overview of Key Research Domains

The academic research involving this compound can be categorized into a few key domains, primarily focusing on its application in chemical synthesis.

One significant area of research is its use as a precursor in the synthesis of heterocyclic compounds. Specifically, it has been employed as a chemical reagent for the preparation of azetidines. researchgate.net Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in various natural products and pharmaceutical compounds, including antibiotics and anticancer agents. The use of this compound in this context allows for the construction of substituted azetidine (B1206935) rings, which can be further elaborated to create novel drug candidates.

Another documented application is in the synthesis of organophosphorus compounds. Research has shown that this compound can be reacted with phenylphosphonic dichloride in the presence of triethylamine (B128534) to produce 3,5,5-Trimethyl-2-phenyl- researchgate.netnih.govvapourtec.comoxazaphosphinane 2-oxide. This reaction demonstrates its utility in creating phosphorus-containing heterocyclic systems, which are of interest in materials science and as ligands in catalysis.

The following table details a reported synthetic application of this compound:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Phenylphosphonic dichloride | 3,5,5-Trimethyl-2-phenyl- researchgate.netnih.govvapourtec.comoxazaphosphinane 2-oxide | With triethylamine in benzene (B151609) for 20h at ambient temperature |

While direct research into the biological activities of this compound is limited, the broader family of amino alcohols is known to possess a range of biological effects. This suggests a potential for future investigations into the pharmacological profile of this compound and its derivatives, particularly in areas such as antimicrobial and agrochemical research. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCHIQJONBEULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560100 | |

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16047-86-2 | |

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 2,2 Dimethyl 3 Methylamino Propan 1 Ol

Direct Synthesis Approaches to 2,2-Dimethyl-3-(methylamino)propan-1-ol

Direct synthesis methods offer a streamlined approach to the target molecule, often involving a sequence of well-established chemical transformations. These pathways are characterized by the construction of the neopentyl backbone containing a hydroxyl group, followed by the strategic introduction of the methylamino functionality.

Halohydrin Amination Pathways

A classical and viable route to this compound involves the amination of a corresponding halohydrin precursor. This pathway hinges on the initial preparation of a halogenated derivative of 2,2-dimethyl-1,3-propanediol, which is then subjected to nucleophilic substitution with methylamine (B109427).

The key precursor for this pathway is a 3-halo-2,2-dimethylpropan-1-ol, most commonly the chloro-derivative. The synthesis of this halohydrin can be achieved through the selective halogenation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This transformation requires careful control of reaction conditions to achieve mono-halogenation and avoid the formation of di-halogenated byproducts. Various halogenating agents can be employed, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl), often in the presence of a suitable catalyst or under specific temperature regimes to favor the desired product.

For instance, the reaction of neopentyl glycol with a controlled amount of a halogenating agent can yield the desired 3-halo-2,2-dimethylpropan-1-ol. The steric hindrance provided by the gem-dimethyl group can influence the selectivity of the reaction, potentially favoring the mono-substituted product under optimized conditions.

A hypothetical reaction scheme is presented below:

HOCH₂C(CH₃)₂CH₂OH + HX → XCH₂C(CH₃)₂CH₂OH + H₂O (where X = Cl, Br)

| Halogenating Agent | Typical Conditions | Expected Outcome |

| Thionyl Chloride (SOCl₂) | Pyridine (B92270), low temperature | Selective formation of 3-chloro-2,2-dimethylpropan-1-ol |

| Hydrochloric Acid (HCl) | Elevated temperature, catalyst | Equilibrium mixture, requires purification |

| Phosphorus Tribromide (PBr₃) | Controlled stoichiometry | Formation of 3-bromo-2,2-dimethylpropan-1-ol |

Once the 3-halo-2,2-dimethylpropan-1-ol precursor is obtained, the subsequent step involves its amination with methylamine. This nucleophilic substitution reaction replaces the halogen atom with a methylamino group. The reaction is typically carried out using an excess of methylamine to drive the reaction to completion and to minimize the formation of the secondary amine byproduct. The choice of solvent, temperature, and pressure are critical parameters for optimizing the yield and purity of the final product.

A plausible reaction is the treatment of 3-chloro-2,2-dimethylpropan-1-ol with a solution of methylamine in a suitable solvent, such as ethanol (B145695) or methanol, in a sealed reactor to handle the volatile nature of methylamine and to allow for heating to accelerate the reaction rate. The use of a base may be employed to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the amine nucleophile.

| Parameter | Condition | Rationale |

| Methylamine | Excess (e.g., 2-5 equivalents) | Promotes mono-alkylation, minimizes secondary amine formation. |

| Solvent | Polar protic (e.g., Ethanol, Methanol) | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C | Increases reaction rate. |

| Pressure | Sealed vessel | Contains volatile methylamine and allows for higher temperatures. |

| Base (optional) | e.g., K₂CO₃, Et₃N | Neutralizes the in-situ formed acid. |

Reductive Amination Techniques

Reductive amination represents an alternative and often more direct route to this compound. This one-pot reaction combines the formation of an imine or enamine intermediate from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine.

The key starting material for this pathway is 3-hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde. This β-hydroxy aldehyde can be synthesized via an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269). This reaction is typically base-catalyzed, with tertiary amines often employed to promote the condensation.

(CH₃)₂CHCHO + HCHO → HOCH₂C(CH₃)₂CHO

The reaction conditions for the synthesis of 3-hydroxy-2,2-dimethylpropanal are crucial to maximize the yield of the desired product and minimize side reactions such as polymerization or Cannizzaro reactions.

| Reactant 1 | Reactant 2 | Catalyst | Typical Yield |

| Isobutyraldehyde | Formaldehyde | Triethylamine (B128534) | High |

The reductive amination of 3-hydroxy-2,2-dimethylpropanal with methylamine is a highly attractive method for the synthesis of the target compound. In this process, the aldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to the final product. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation step. nih.gov

The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The efficiency of the catalytic hydrogenation is dependent on several factors, including the catalyst loading, hydrogen pressure, temperature, and the nature of the solvent. The presence of the hydroxyl group in the substrate can influence the reaction, and optimization of the conditions is necessary to achieve high selectivity and yield. nih.gov

| Parameter | Condition | Rationale |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Efficient for the hydrogenation of imines. |

| Hydrogen Pressure | 1-50 atm | Provides the reducing agent for the reaction. |

| Temperature | 25-80 °C | Influences reaction rate and selectivity. |

| Solvent | Methanol, Ethanol | Solubilizes reactants and is compatible with hydrogenation. |

| Amine | Methylamine (solution or gas) | Reactant for imine formation. |

Nucleophilic Substitution from Branched Propanol (B110389) Derivatives

The synthesis of amino alcohols like this compound can be achieved through nucleophilic substitution reactions on appropriately substituted branched propanol derivatives. A common strategy involves the reaction of a derivative containing a good leaving group with methylamine.

For instance, a plausible synthetic route would start from 2,2-dimethyl-3-hydroxypropanal, which can be converted to a tosylate or a halide at the C3 position. The subsequent reaction with methylamine would proceed via an S(_N)2 mechanism, where the nitrogen atom of methylamine acts as the nucleophile, displacing the leaving group to form the target compound. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to minimize side reactions, such as elimination.

Another approach could involve the use of epoxides. A suitably substituted epoxide derived from a branched propanol can be opened by methylamine. The nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation, would yield the desired amino alcohol. The regioselectivity of the epoxide opening would be a key consideration in this synthetic design.

Alkylation Protocols of Related Primary Amino Alcohols (e.g., 2-amino-2-methyl-1-propanol)

The N-methylation of a related primary amino alcohol, such as 2-amino-2-methyl-1-propanol, presents a direct route to this compound. Various alkylation protocols can be employed for this transformation.

One common method is reductive amination. This involves the reaction of the primary amino alcohol with formaldehyde in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen with a suitable catalyst. The initial reaction between the amine and formaldehyde forms a Schiff base (imine), which is then reduced in situ to the secondary amine.

Direct alkylation with a methylating agent, such as methyl iodide or dimethyl sulfate, is another possibility. However, this approach often suffers from a lack of selectivity, leading to over-alkylation and the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To control the degree of alkylation, the reaction conditions, including stoichiometry and the choice of base, must be carefully optimized. A patent describes a process for preparing N,N-dimethylamino alcohols by heating a primary amino alcohol with formaldehyde. google.com

Hydrogen-borrowing catalysis offers a more atom-economical and environmentally friendly alternative. In this approach, a catalyst, often based on iridium or ruthenium, temporarily oxidizes the primary alcohol to an aldehyde. This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process effectively results in the N-alkylation of the amino alcohol. nih.gov

Stereoselective Synthesis and Chiral Resolution of Amino Alcohols Relevant to this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral amino alcohols, which are important building blocks in medicinal chemistry.

Diastereomeric Salt Formation for Enantiomeric Enrichment

For chiral amino alcohols, classical resolution via diastereomeric salt formation is a widely used technique for separating enantiomers. This method involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. google.com

These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once the diastereomers are separated, the desired enantiomer of the amino alcohol can be recovered by treating the salt with a base to neutralize the chiral acid. The choice of resolving agent and solvent system is critical for achieving efficient separation and high enantiomeric excess. A patent for the synthesis of optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol describes the use of (S)-mandelic acid and (R)-α-methoxyphenylacetic acid for this purpose. google.com

Chemoenzymatic Synthetic Routes (e.g., carbonyl reductases)

Chemoenzymatic methods offer a powerful approach to the stereoselective synthesis of chiral amino alcohols. Enzymes, such as carbonyl reductases, can catalyze the reduction of prochiral ketones with high enantioselectivity.

In a typical chemoenzymatic route, an amino ketone precursor is subjected to reduction using a specific carbonyl reductase. The enzyme's active site creates a chiral environment that directs the delivery of a hydride from a cofactor (e.g., NADPH or NADH) to one face of the carbonyl group, resulting in the formation of a single enantiomer of the corresponding amino alcohol. The choice of enzyme is crucial for achieving the desired stereochemical outcome. For instance, immobilized Saccharomyces cerevisiae has been used for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with high enantiomeric excess. researchgate.net

Asymmetric Transfer Hydrogenation for Chiral Induction

Asymmetric transfer hydrogenation (ATH) is another prominent method for the enantioselective synthesis of chiral amino alcohols from their corresponding amino ketones. This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate.

The chiral catalyst creates a stereochemically defined environment that favors the formation of one enantiomer of the alcohol over the other. A variety of well-defined ruthenium and rhodium catalysts with chiral diamine or amino alcohol ligands have been developed for this purpose and have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketones.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary hydroxyl group and the secondary amino group. These groups can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters, or alkylated to produce ethers. It can also be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

The secondary amino group is nucleophilic and can react with electrophiles. For example, it can be further alkylated to form a tertiary amine or a quaternary ammonium salt. libretexts.org It can also be acylated to form amides or undergo reactions with sulfonyl chlorides to yield sulfonamides. The presence of both a hydroxyl and an amino group allows for the formation of cyclic structures, such as oxazolidines, through condensation with aldehydes or ketones.

Synthesis of Azetidine (B1206935) Derivatives

The 1,3-amino alcohol structure of this compound is an ideal precursor for the synthesis of substituted four-membered nitrogen heterocycles, specifically azetidines, via intramolecular cyclization. This transformation is a key strategy in heterocyclic chemistry.

The proposed synthesis involves a two-step process:

Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group. A common method is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate ester. This step renders the terminal carbon electrophilic.

Intramolecular Nucleophilic Substitution: The tosylate intermediate is then treated with a base to deprotonate the secondary amine, enhancing its nucleophilicity. The resulting amide anion acts as an internal nucleophile, attacking the carbon bearing the tosylate group in an intramolecular Sₙ2 reaction. This displaces the tosylate and closes the four-membered ring, yielding 1,2,2-trimethylazetidine.

This intramolecular cyclization strategy is a fundamental and efficient method for constructing strained ring systems like azetidines. frontiersin.org

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2,2-Dimethyl-3-(methylamino)propyl tosylate | O-Tosylation |

| 2 | 2,2-Dimethyl-3-(methylamino)propyl tosylate | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | 1,2,2-Trimethylazetidine | Intramolecular Sₙ2 Cyclization |

Formation of Complex Organic Scaffolds Incorporating the 2,2-Dimethylpropanolamine Motif

The bifunctional nature of this compound makes it a valuable building block, or scaffold, for the synthesis of more complex organic molecules. The presence of two distinct reactive sites—a primary alcohol and a secondary amine—allows for selective and sequential modifications, enabling the incorporation of the unique 2,2-dimethylpropanolamine motif into larger molecular architectures.

The strategic utility of this compound can be envisioned in several areas:

Ligand Synthesis: The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers. Further functionalization of the amine or alcohol can tune the electronic and steric properties of the resulting metal complexes, which could have applications in catalysis or materials science.

Polymer Chemistry: As a bifunctional monomer, it can participate in polymerization reactions. For example, reaction with diacids or diacyl chlorides could lead to the formation of poly(ester-amide)s, materials with potentially unique physical and chemical properties.

Combinatorial Chemistry: The scaffold can serve as a starting point for the creation of compound libraries. By reacting the alcohol with a diverse set of reagents and subsequently reacting the amine with another set of reagents (or vice versa), a large number of structurally related but distinct molecules can be generated for screening in drug discovery or materials development.

The steric bulk provided by the gem-dimethyl group can impart specific conformational constraints on the resulting larger molecules, influencing their biological activity or material properties. While specific examples of its use in complex scaffolds are not widely documented, its structure represents a versatile platform for synthetic chemists to build upon.

Advanced Analytical Methodologies for 2,2 Dimethyl 3 Methylamino Propan 1 Ol and Its Analogues

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating 2,2-Dimethyl-3-(methylamino)propan-1-ol from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

The enantiomeric separation of chiral amino alcohols is a critical analytical task, often accomplished via HPLC utilizing Chiral Stationary Phases (CSPs). nih.govscas.co.jp These specialized columns enable the differential interaction of enantiomers, leading to their separation. mdpi.com The separation is achieved through various diastereomeric interactions such as hydrogen bonding, charge transfer, and host-guest interactions between the analyte and the CSP. scas.co.jp

Several types of CSPs are effective for the resolution of amino alcohols. nih.gov These include Pirkle-type phases, ligand exchange columns, and polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com For instance, CSPs bonded with chiral crown ethers are particularly effective for separating amino alcohols in both reversed and normal-phase modes. scas.co.jp The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or an alcohol with an acidic modifier, is crucial for optimizing resolution. akjournals.comsigmaaldrich.com The indirect approach, involving derivatization with a chiral derivatizing reagent to form diastereomers, followed by separation on a standard reversed-phase column (like C18), is also a widely used method. mdpi.comakjournals.com

| Chiral Stationary Phase (CSP) Type | Separation Mechanism | Typical Mobile Phase | Applicability |

|---|---|---|---|

| Polysaccharide-based (e.g., Amylose/Cellulose phenylcarbamates) | Hydrogen bonding, dipole-dipole interactions, inclusion complexation | Hexane/Alcohol mixtures, Polar organic solvents | Broad applicability for a wide range of chiral compounds, including amino alcohols. mdpi.com |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Hexane/Isopropanol (B130326)/Acetonitrile | Effective for π-acidic or π-basic analytes. |

| Ligand Exchange (e.g., L-proline coated) | Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) | Aqueous buffers with copper salts | Specific for compounds capable of forming chelate complexes, like amino acids and amino alcohols. scas.co.jp |

| Crown Ether-based | Host-guest complexation | Reversed-phase or normal-phase solvents | Highly effective for primary amines and amino alcohols. scas.co.jp |

Gas chromatography is a powerful technique for the impurity profiling of pharmaceutical compounds, separating volatile and semi-volatile substances based on their boiling points and interactions with the stationary phase. ijprajournal.comthermofisher.com For polar compounds like this compound, direct analysis can be challenging due to issues like peak tailing caused by hydrogen bonding with the column's stationary phase. nih.govgcms.cz

To enhance volatility and improve chromatographic peak shape, derivatization of the amino and hydroxyl groups is often necessary. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate. nih.gov The resulting derivatives are less polar and more volatile, allowing for better separation and detection. The use of specialized capillary columns with thick stationary phase films or phases designed for amine analysis (e.g., Agilent CP-Sil 8 CB for Amines) can also mitigate peak tailing and allow for analysis at lower temperatures. nih.govgcms.cz When coupled with a mass spectrometer (GC-MS), this technique provides robust identification of impurities, such as starting materials, reaction byproducts, or degradation products. ijprajournal.com

| Potential Impurity | Potential Origin | GC Analysis Considerations |

|---|---|---|

| 2,2-Dimethyl-3-aminopropan-1-ol | Starting material / byproduct | Requires derivatization for optimal peak shape. |

| 2,2-Dimethyl-3-(dimethylamino)propan-1-ol | Over-methylation byproduct | Separable from the main compound, may not require derivatization. |

| Regioisomers (e.g., 1-(methylamino)propan-2-ol (B99262) derivatives) | Isomeric starting materials | GC-MS can differentiate based on fragmentation patterns. |

| Residual Solvents | Manufacturing process | Typically analyzed by headspace GC. |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide definitive structural information, confirming the identity and stereochemistry of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For chiral compounds like this compound, NMR can be used to differentiate between stereoisomers. rsc.orgresearchgate.net While the NMR spectra of enantiomers are identical in an achiral solvent, their signals can be resolved by using a chiral solvating agent (CSA) or by converting them into diastereomers with a chiral derivatizing agent (CDA). researchgate.netnih.gov

A common method involves derivatizing the alcohol and amine groups with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). rsc.orgresearchgate.net The resulting diastereomers exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra. By analyzing the differences in these chemical shifts (Δδ values), it is possible to assign the absolute configuration of the original amino alcohol. rsc.orgresearchgate.net This technique is powerful for differentiating not only enantiomers but also diastereomers and regioisomers by examining the unique chemical shifts and coupling constants for each distinct structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₂- | ~0.9 - 1.1 | Singlet |

| -N-CH₃ | ~2.3 - 2.5 | Singlet |

| -CH₂-N- | ~2.4 - 2.6 | Singlet or AB quartet |

| -CH₂-OH | ~3.3 - 3.5 | Singlet or AB quartet |

| -OH, -NH | Variable | Broad Singlet |

Mass spectrometry (MS) is used to determine the molecular weight and deduce structural information from the fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 117.19 g/mol . calpaclab.com According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.orgjove.com

The fragmentation pattern in electron ionization (EI-MS) is particularly informative. The primary fragmentation pathway for amino alcohols is alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom (nitrogen or oxygen). dummies.commiamioh.edu This cleavage results in the formation of stable, resonance-stabilized cations.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 86 | [M - CH₂OH]⁺ | Alpha-cleavage at the C-C bond adjacent to the alcohol. |

| 72 | [M - C(CH₃)₂]⁺ | Cleavage of the C-C bond between the quaternary carbon and the CH₂N group. |

| 58 | [CH₂=N⁺(H)CH₃] | Alpha-cleavage at the C-C bond adjacent to the nitrogen, followed by rearrangement. |

| 44 | [CH₂=N⁺HCH₃] | Alpha-cleavage at the C-C bond adjacent to the nitrogen. A very common fragment for N-methyl amines. jove.com |

Thermal Analysis in Polymorphism and Phase Behavior Research (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for investigating the solid-state properties of pharmaceutical compounds. shimadzu.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties like solubility and stability. tainstruments.comnetzsch.com DSC is a primary tool for detecting and characterizing polymorphs.

A DSC thermogram measures the difference in heat flow between a sample and a reference as a function of temperature. Each polymorphic form will typically exhibit a unique melting point and enthalpy of fusion (ΔHfus), which appear as distinct endothermic peaks on the thermogram. netzsch.com In addition to melting, DSC can detect other thermal events such as solid-solid phase transitions between different polymorphs (which can be either endothermic or exothermic), glass transitions in amorphous material, and thermal degradation at higher temperatures. lbt-scientific.com By analyzing these thermal events, DSC provides a comprehensive profile of the compound's phase behavior and thermal stability.

| Polymorphic Form | Melting Point (Tₘ) | Enthalpy of Fusion (ΔHfus) | Comments |

|---|---|---|---|

| Form I (Metastable) | Lower Temperature (e.g., 85°C) | Lower Value (e.g., 20 kJ/mol) | May convert to a more stable form upon heating. |

| Form II (Stable) | Higher Temperature (e.g., 95°C) | Higher Value (e.g., 28 kJ/mol) | Represents the thermodynamically most stable form at the melting point. |

| Amorphous | Glass Transition (Tg) (e.g., 10°C) | N/A | Characterized by a step change in heat capacity, not a sharp melting peak. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. The resulting crystal structure also reveals detailed information about the solid-state packing, including the nature and geometry of intermolecular interactions such as hydrogen bonds, which govern the material's macroscopic properties.

While a crystal structure for this compound has not been reported in the peer-reviewed literature, valuable insights can be gained by examining the crystallographic data of its structural analogues. Phenylpropanolamine hydrochloride, a closely related amino alcohol, serves as an excellent case study. Its crystal structure provides a clear blueprint for understanding how molecules of this class are organized in the solid state.

A detailed X-ray diffraction analysis of phenylpropanolamine hydrochloride revealed its complete molecular geometry and packing arrangement. scribd.com The analysis confirms the compound crystallizes in the monoclinic system, with two molecules per asymmetric unit. scribd.com Such studies are crucial for confirming the absolute configuration of the two chiral centers present in this analogue. By determining the precise spatial coordinates of each atom, the (1R,2S) or (1S,2R) configuration can be assigned without ambiguity, which is a critical aspect for structure-activity relationship studies.

The solid-state structure is stabilized by an extensive network of intermolecular hydrogen bonds. In the crystal lattice of the hydrochloride salt, the protonated amino group (–NH3+) and the hydroxyl group (–OH) act as primary hydrogen bond donors. They form strong electrostatic interactions with the chloride anion (Cl⁻) and with neighboring molecules, creating a highly ordered, three-dimensional supramolecular assembly. These interactions dictate the conformation of the molecule in the solid state, influencing the torsion angles between the phenyl ring and the propanolamine (B44665) side chain.

The key crystallographic parameters for phenylpropanolamine hydrochloride are summarized in the interactive data table below.

Table 1: Crystallographic Data for Phenylpropanolamine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2 or P21/m |

| a (Å) | 9.461 |

| b (Å) | 7.448 |

| c (Å) | 14.595 |

| β (°) | 103.4 |

Data sourced from a comprehensive profile citing the original work of Podder et al. (1979). scribd.com

The hydrogen bonding network is fundamental to the stability of the crystal. The table below details the typical geometry of these interactions, which involve the hydroxyl and ammonium (B1175870) groups as donors and the chloride ion as the primary acceptor.

Table 2: Representative Hydrogen Bond Geometry in Amino Alcohol Hydrochloride Crystals

| Donor (D-H) | Acceptor (A) | D-H···A Interaction | Distance (D···A) (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|

| O-H | Cl | Hydroxyl-Chloride | 2.9 - 3.2 | 160 - 175 |

| N-H | Cl | Ammonium-Chloride | 3.0 - 3.3 | 165 - 180 |

Note: The data in Table 2 are representative values for this class of compounds and illustrate the interactions expected in the crystal lattice.

By analogy, a crystallographic study of this compound would be expected to reveal similar foundational principles: a definitive assignment of its stereochemistry (if chiral), a detailed molecular conformation, and a solid-state structure dominated by hydrogen bonds between the hydroxyl and aminium groups.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 3 Methylamino Propan 1 Ol

Electronic Structure and Reactivity Modeling using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for elucidating the electronic structure and predicting the reactivity of molecules such as 2,2-Dimethyl-3-(methylamino)propan-1-ol. DFT calculations can offer deep insights into the molecule's behavior at a subatomic level, guiding further experimental studies.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This information is invaluable for identifying nucleophilic and electrophilic sites within the molecule, thereby predicting its interaction with other chemical species. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions of positive and negative potential that are susceptible to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capacity. |

| LUMO Energy | 2.1 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 10.6 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, making the molecule polar. |

| Mulliken Charge on N | -0.6 e | The negative charge suggests the nitrogen atom is a likely site for electrophilic attack. |

| Mulliken Charge on O | -0.7 e | The negative charge on the oxygen atom also indicates a potential site for electrophilic attack. |

These theoretical calculations can be instrumental in understanding the molecule's reaction mechanisms and designing derivatives with tailored electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with biological macromolecules, such as proteins or nucleic acids.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a period of time, typically nanoseconds to microseconds.

This approach allows for a thorough conformational analysis, identifying the most stable and frequently occurring shapes (conformers) of the molecule. By analyzing the dihedral angles of the rotatable bonds, one can construct a Ramachandran-like plot to visualize the accessible conformational space. The relative energies of these conformers can also be calculated to determine their population distribution at a given temperature.

When studying ligand interactions, the this compound molecule can be placed in the binding site of a target protein. The MD simulation can then reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. This information is critical for understanding the molecular basis of the ligand's biological activity and for designing more potent binders.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -60° (gauche) | 0.0 | 45 |

| 2 | 180° (anti) | 0.5 | 30 |

| 3 | 60° (gauche) | 0.2 | 25 |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. science.govnih.gov These studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their efficacy and reduce potential side effects.

For this compound, a computational SAR study would involve designing a virtual library of analogs by systematically modifying different parts of the molecule. For instance, the methyl groups on the second carbon could be replaced with other alkyl groups, the methylamino group could be altered, or the hydroxyl group could be substituted.

For each of these virtual analogs, a set of molecular descriptors would be calculated. These descriptors can be categorized into several types, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the predicted biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, which often employs machine learning algorithms like multiple linear regression, partial least squares, or support vector machines, are used for this purpose. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process.

Table 3: Hypothetical SAR Data for Analogs of this compound

| Compound | R1 | R2 | LogP | Predicted Activity (IC50, µM) |

| This compound | CH3 | CH3 | 0.8 | 10.5 |

| Analog 1 | H | CH3 | 0.5 | 15.2 |

| Analog 2 | CH2CH3 | CH3 | 1.2 | 8.1 |

| Analog 3 | CH3 | H | 0.5 | 14.8 |

| Analog 4 | CH3 | CH2CH3 | 1.2 | 7.9 |

Research Applications and Functional Exploitation of 2,2 Dimethyl 3 Methylamino Propan 1 Ol

Medicinal Chemistry and Biological Activity Studies

In the field of medicinal chemistry, the strategic incorporation of specific structural motifs is crucial for developing new therapeutic agents. 2,2-Dimethyl-3-(methylamino)propan-1-ol provides a valuable scaffold for creating diverse molecular architectures aimed at various biological targets.

Role as Key Intermediate in Pharmaceutical Synthesis

The compound's utility is most prominent in its role as a key intermediate, a foundational piece used in the construction of more elaborate pharmaceutical compounds.

While the direct precursor for the widely-used antidepressant Duloxetine is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, the 2,2-dimethyl variant represents a structurally related building block. semanticscholar.orgnih.govgoogle.com The core 3-amino-1-propanol structure is fundamental to a class of serotonin-norepinephrine reuptake inhibitors. Medicinal chemists explore analogs of established drugs to discover compounds with improved properties. The introduction of a gem-dimethyl group, as found in this compound, is a recognized strategy to sterically hinder metabolic pathways, potentially improving a drug's half-life and pharmacokinetic profile.

The most direct application of the 2,2-dimethyl structural motif is found in the synthesis of analogs of cryptophycins, a class of potent antitumor depsipeptides. nih.gov The natural cryptophycins suffer from metabolic instability, particularly due to the hydrolysis of an ester linkage. nih.gov To address this, the clinical candidate cryptophycin-52 was developed, which incorporates a gem-dimethyl substitution adjacent to this labile position to enhance its metabolic stability. nih.gov

Research into novel cryptophycin analogs has utilized building blocks structurally analogous to this compound to create compounds with this stabilizing feature. nih.gov These synthetic efforts aim to produce potent cytotoxic agents for use as payloads in antibody-drug conjugates for targeted cancer therapy. beilstein-journals.org

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier. Ideal scaffolds for CNS drug discovery are typically small, with low molecular weight and controlled lipophilicity, allowing for subsequent chemical modification to optimize for potency and selectivity. whiterose.ac.uknih.gov

This compound fits the criteria of a lead-like scaffold for CNS applications. Its low molecular weight and simple structure provide a solid foundation for the synthesis of larger, more complex molecules. Chemists can build upon this scaffold, adding other chemical groups to target specific receptors or enzymes within the CNS while using the core structure to maintain favorable physicochemical properties for brain penetration. whiterose.ac.uknih.gov

Triple reuptake inhibitors (TRIs) are a class of antidepressants that work by blocking the reuptake of serotonin, norepinephrine, and dopamine. nih.gov The development of new TRIs often involves the exploration of novel molecular scaffolds. The aminopropanol backbone is a common feature in many monoamine reuptake inhibitors. The use of the this compound scaffold offers a potential route to novel TRI candidates. The gem-dimethyl group can influence the compound's binding affinity and selectivity for the different monoamine transporters and may confer a desirable pharmacokinetic profile.

In Vitro and In Vivo Pharmacological Investigations

Pharmacological investigation of compounds derived from the this compound scaffold has primarily focused on the area of oncology, specifically with cryptophycin analogs.

In vitro studies have been conducted to determine the cytotoxic activity of cryptophycin analogs containing the gem-dimethyl moiety. These analogs were evaluated for their ability to inhibit the growth of human tumor cell lines. For example, analogs of cryptophycins 1 and 8 with dialkyl substitution at the C-6 position (the position analogous to the 2,2-dimethyl group) were synthesized and tested against human leukemia cells (CCRF-CEM). nih.gov Research has shown that while the gem-dimethyl substitution can enhance metabolic stability, it may also impact potency. Studies on certain analogs demonstrated that increasing the size of the substituents at this position led to a decrease in cytotoxic activity. nih.gov However, other modifications, such as a spirocyclopropyl group at the C-6 position, resulted in a compound that was highly potent in vitro and demonstrated significant antitumor activity in animal models. nih.gov

Below is a table summarizing representative data on the cytotoxicity of cryptophycin analogs.

| Compound | Modifying Group | Cell Line | IC₅₀ (nM) |

| Analog 2g | Spirocyclopropyl | CCRF-CEM | Data not specified, but described as "highly potent" |

| Other Analogs | Dialkyl (e.g., gem-dimethyl) | CCRF-CEM | Activity decreased as substituent size increased |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 1999. nih.gov

These investigations highlight the functional role of the 2,2-dimethyl moiety in modulating the biological activity and metabolic stability of complex bioactive molecules.

Antimicrobial Activity Evaluation Against Pathogens

While direct studies evaluating the antimicrobial properties of this compound are not extensively available in peer-reviewed literature, the broader class of amino alcohols to which it belongs has been a subject of antimicrobial research. For instance, studies on related compounds like aromatic esters of amino alcohols have demonstrated activity against various bacteria and pathogenic fungi. Research has shown that cyclic derivatives of similar amino alcohols can possess greater antimicrobial activity than their open-chain counterparts, with some esters showing pronounced effects against pathogenic fungi at low concentrations. nih.gov The antimicrobial potential of such compounds often relates to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. However, specific data on the spectrum of activity for this compound against specific pathogens is not currently detailed in available research.

| Pathogen Type | General Activity of Related Amino Alcohols | Specific Data for this compound |

| Bacteria | Certain derivatives show antibacterial properties. nih.gov | Not specified in available literature. |

| Fungi | Some aromatic esters of related compounds show significant antifungal activity. nih.gov | Not specified in available literature. |

Modulatory Effects on Neurotransmitter Pathways

The structural characteristics of this compound, specifically its amino alcohol motif, suggest a potential for interaction with the central nervous system. However, there is a lack of specific research investigating its direct modulatory effects on neurotransmitter pathways such as dopamine, serotonin, or norepinephrine. Research on structurally analogous compounds can provide a theoretical framework; for example, other amino alcohols have been developed as ligands for dopamine D3 receptors or as norepinephrine reuptake inhibitors. nih.govnih.gov These activities are highly dependent on specific structural features that dictate binding affinity and selectivity. Without dedicated studies, the role of this compound in neurotransmission remains speculative.

Enzyme Interaction and Inhibition Studies

The most significant area of research for this compound and its close analogs is in the field of enzyme inhibition, particularly targeting Sphingosine Kinase 1 (SphK1). nih.govfrontiersin.org SphK1 is a critical enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov The inhibition of SphK1 is a key therapeutic strategy, particularly in oncology. Amidine-based inhibitors that share a structural backbone with this compound have been identified as potent and selective inhibitors of SphK1. nih.gov By inhibiting SphK1, these compounds can decrease the levels of S1P and increase the concentration of its precursors, ceramide and sphingosine, which can promote apoptosis (programmed cell death). nih.govfrontiersin.org

Receptor Binding Profiling (e.g., Opioid Receptors)

Opioid receptors, particularly the µ-opioid receptor (MOR), are critical targets for pain management. nih.govmdpi.com These are G protein-coupled receptors that, upon activation, mediate analgesic effects. painphysicianjournal.comnih.govyoutube.com While numerous compounds are screened for their affinity to these receptors, specific binding profile data for this compound is not prominently featured in scientific literature. Structurally distinct compounds, such as Tapentadol, which also feature an amino alcohol structure, are known to act as MOR agonists. nih.gov However, receptor binding is highly specific, and it cannot be assumed that this compound shares this activity without empirical data from binding assays.

Anti-proliferative and Anticancer Mechanism Research (e.g., Sphingosine Kinase 1 inhibition)

The anti-proliferative and anticancer potential of this compound is intrinsically linked to its role as a Sphingosine Kinase 1 (SphK1) inhibitor. The SphK1/S1P signaling axis is frequently dysregulated in various cancers, promoting cell survival, angiogenesis, and metastasis. nih.govfrontiersin.org By inhibiting SphK1, compounds like this compound can disrupt this pro-survival pathway.

Research on selective SphK1 inhibitors has demonstrated several key anticancer effects:

Induction of Apoptosis: Inhibition of SphK1 leads to a decrease in pro-survival S1P and an accumulation of pro-apoptotic ceramide, tipping the cellular balance towards cell death. mdpi.com

Reduction of Angiogenesis: S1P is involved in the formation of new blood vessels that supply tumors. SphK1 inhibition can reduce angiogenesis, thereby starving the tumor of essential nutrients. frontiersin.org

Overcoming Chemotherapy Resistance: Elevated SphK1 levels have been linked to resistance to standard chemotherapy agents like cytarabine in acute myeloid leukemia (AML). mdpi.com Inhibitors can re-sensitize cancer cells to these treatments. mdpi.com

Studies using the selective SphK1 inhibitor MP-A08, which is structurally related, have shown that it induces caspase-dependent apoptosis in AML cell lines and primary patient cells while sparing normal hematopoietic cells. mdpi.com

| Inhibitor Type | Target Enzyme | Mechanism of Action | Therapeutic Potential |

| Amidine-based analogs | Sphingosine Kinase 1 (SphK1) | Competitive inhibition, leading to decreased S1P levels and increased ceramide. nih.govfrontiersin.org | Cancer, Inflammatory Diseases. frontiersin.org |

| MP-A08 | Sphingosine Kinase 1 (SphK1) | Induces apoptosis via MCL-1 degradation. mdpi.com | Acute Myeloid Leukemia (AML). mdpi.com |

Microtubule Stabilization Research in Neurodegenerative Contexts

Microtubules are essential components of the cellular cytoskeleton, crucial for maintaining cell structure and transport. In neurodegenerative diseases like Alzheimer's, the destabilization of microtubules is a key pathological feature. While various compounds are investigated for their ability to stabilize microtubules, there is currently no specific research available that links this compound to this mechanism of action.

Catalysis and Industrial Chemical Applications

In addition to its biomedical research applications, this compound serves as a building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl (-OH) group and a secondary amine (-NHCH3), makes it a versatile intermediate for the synthesis of more complex molecules. Amino alcohols are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For example, related amino alcohols are key intermediates in the synthesis of drugs like Duloxetine. researchgate.net The compound's primary industrial role is therefore as a precursor or intermediate in multi-step chemical manufacturing processes rather than as a direct catalyst.

Role as a General Organic Synthesis Reagent

This compound is utilized as a versatile building block and chemical reagent in the field of organic synthesis. lookchem.com Its primary documented role is in the preparation of azetidines, which are four-membered, nitrogen-containing heterocyclic compounds. lookchem.com Azetidine (B1206935) rings are significant structural motifs present in various natural products and pharmaceutical compounds, including some antibiotics and anticancer agents. lookchem.com The use of this amino alcohol facilitates the development of novel and potentially more effective therapeutic agents by providing a key structural component. lookchem.com

Beyond its role in synthesizing heterocyclic systems, the compound's bifunctional nature—possessing both an amine and a hydroxyl group—makes it a valuable intermediate for creating a diverse range of more complex molecules. lookchem.com Its structural features are leveraged in research and development laboratories to explore new synthetic pathways and develop innovative chemical processes. lookchem.com These pathways can lead to molecules with potential uses in materials science, agrochemicals, and other specialty chemical industries. lookchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16047-86-2 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 178.5 °C at 760 mmHg |

| Density | 0.875 g/cm³ |

| Flash Point | 60.0 °C |

| Refractive Index | 1.435 |

This data is compiled from chemical supplier and database information. lookchem.com

Application in Carbon Capture Technologies (e.g., CESAR Solvent Systems)

There is no available information in scientific literature or technical reports to suggest that this compound is used in carbon capture technologies, including the CESAR solvent system. The CESAR solvent is a well-documented aqueous blend of 2-amino-2-methyl-1-propanol (AMP) and piperazine (PZ).

Functional Additive in Industrial Formulations (e.g., pH and Conductivity Enhancement)

Specific research findings or industrial application data detailing the use of this compound as a functional additive for pH and conductivity enhancement in industrial formulations could not be located in the available literature.

Analytical Reagent for Material Characterization (e.g., Redispersion of Compacted Solids)

No specific applications of this compound as an analytical reagent for material characterization, such as the redispersion of compacted solids, are documented in the reviewed sources.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant research into sustainable methods for synthesizing amino alcohols. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources, representing a critical area of future development for the production of 2,2-dimethyl-3-(methylamino)propan-1-ol.

Key sustainable strategies applicable to this compound include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and efficient route to chiral amino alcohols under mild conditions. rsc.orgnih.gov Engineered amine dehydrogenases (AmDHs) and alcohol dehydrogenases (ADHs) can facilitate the stereoselective amination of corresponding hydroxy ketones or alcohols, providing an atom-efficient alternative to traditional chemical methods. nih.govrsc.org This enzymatic approach significantly reduces the need for harsh reagents and high temperatures.

Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to traditional batch processing for producing amino alcohols. acs.org Flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate easier scale-up. rsc.orggoogle.com This technology can reduce reaction times dramatically and eliminate the need for isolating intermediates, streamlining the manufacturing process. acs.org

Solvent-Less and Alternative Solvent Systems: Research is ongoing to replace conventional volatile organic solvents with more sustainable alternatives like water, diol/water mixtures, or even solvent-less systems. uv.esscirp.org For instance, the use of recyclable heterogeneous catalysts, such as zeolites, in solvent-free conditions for the synthesis of β-amino alcohols from cyclic carbonates and amines, presents a greener pathway. scirp.org

Renewable Feedstocks: A long-term goal is the synthesis of amino alcohols from biomass-derived diols. rsc.org While challenging, this would significantly improve the sustainability profile by reducing reliance on petrochemical precursors.

| Methodology | Key Advantages | Applicable Reaction Type | Reference |

|---|---|---|---|

| Biocatalysis (Engineered Enzymes) | High enantioselectivity, mild reaction conditions, reduced waste. | Asymmetric reductive amination of α-hydroxy ketones. | nih.gov |

| Flow Chemistry | Improved safety and control, rapid reaction times, ease of scalability. | Epoxide aminolysis, multistage continuous synthesis. | acs.orgrsc.org |

| Heterogeneous Catalysis | Catalyst is recoverable and reusable, potential for solvent-less reactions. | Ring-opening of carbonates with amines. | scirp.org |

| Hydrogen-Borrowing Amination | High atom-efficiency, uses ammonia (B1221849) directly. | Stereoselective amination of alcohols. | rsc.org |

Rational Design of Derivatives with Tailored Biological and Catalytic Properties

The structural scaffold of this compound is a versatile platform for the rational design of new molecules with specific functions. By systematically modifying its structure, researchers can fine-tune its properties for targeted applications in medicine and catalysis.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: A fundamental approach to rational design involves synthesizing a series of analogues and evaluating how structural changes affect biological activity or catalytic performance. nih.govscience.gov For example, modifying the substitution patterns on an aromatic ring attached to a similar amino alcohol core can drastically alter a compound's inhibitory activity against specific enzymes. nih.gov These studies provide crucial insights for designing more potent and selective molecules.

Catalytic Applications: Chiral amino alcohols and their derivatives are valuable as ligands for asymmetric catalysts and as chiral auxiliaries in synthesis. acs.org The rational design of derivatives of this compound could lead to novel catalysts for producing enantiomerically pure compounds, a significant need in the pharmaceutical industry. acs.org

Biologically Active Molecules: The amino alcohol motif is present in numerous pharmaceuticals. nih.govwikipedia.org Derivatives of this compound could be designed and synthesized to act as novel therapeutic agents. For instance, related structures are key intermediates in the synthesis of drugs like duloxetine. researchgate.netresearchgate.net By applying SAR principles, new derivatives could be developed with optimized efficacy for various biological targets. mdpi.com

| Parent Scaffold/Compound Class | Modification Strategy | Resulting Property/Application | Reference |

|---|---|---|---|

| Harmine (β-carboline alkaloid) | Substitution at the 7-position with various functional groups (esters, amides). | Tuning of DYRK1A enzyme inhibition for potential β-cell proliferation. | nih.gov |

| N-pentylurea analogues | Systematic modification of four distinct molecular regions. | Discovery of potent inhibitors of ACAT with antiatherosclerotic activity. | nih.gov |

| Naftifine (allylamine antifungal) | Synthesis of analogues with varied substitutions via Mannich-type reactions. | Development of novel compounds with enhanced antifungal activity. | mdpi.com |

Integration of High-Throughput Screening and Computational Methods

The discovery and optimization of new molecules based on the this compound scaffold can be dramatically accelerated by combining high-throughput screening (HTS) with computational modeling.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for a specific biological or catalytic activity. Libraries of derivatives of this compound could be synthesized and screened to identify "hits" for drug discovery or catalyst development. acs.orgku.edu Modern techniques, such as fluorescence-based assays and mass spectrometry platforms, enable the screening of vast chemical spaces with minimal sample quantities, making the discovery process more efficient. nih.govnih.gov

Computational Chemistry: In silico methods are becoming indispensable for modern chemical research. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the structural, electronic, and thermodynamic properties of this compound and its derivatives. nih.govresearchgate.net These computational studies can elucidate reaction mechanisms, predict stable conformations, and analyze intermolecular interactions like hydrogen bonding, providing insights that guide experimental design. nih.gov

QSAR and In Silico Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new derivatives before they are synthesized. science.gov By combining computational design with HTS data, researchers can build robust predictive models. This integrated approach allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest probability of success, saving significant time and resources in the laboratory.

Translational Research from Laboratory to Industrial and Clinical Scales

Translating a promising compound from a laboratory discovery to a real-world application is a complex, multi-stage process. For this compound and its derivatives, this involves overcoming challenges in synthesis scale-up and demonstrating utility in industrial or clinical settings.

Process Development and Scale-Up: A significant hurdle is the development of a safe, cost-effective, and robust process for large-scale manufacturing. acs.org Methodologies developed in the lab, such as flow chemistry, are particularly advantageous for industrial scale-up as they offer better heat management and safety profiles compared to large batch reactors. google.com The transition from batch to continuous manufacturing is a key area of translational research for specialty chemicals like this amino alcohol. acs.org

Industrial Applications: The compound serves as a valuable building block in the synthesis of more complex molecules. calpaclab.com For example, structurally related amino alcohols are critical intermediates in the production of widely used pharmaceuticals. google.comgoogle.com The industrial demand for enantiomerically pure intermediates continues to drive research into more efficient and economical production methods for chiral amino alcohols.

Clinical Translation: For derivatives of this compound identified as potential drug candidates, translational research involves a rigorous pipeline of preclinical testing to evaluate their therapeutic potential. While specific clinical data for this exact compound is not the focus, the pathway for its derivatives would follow the established trajectory from hit identification (via HTS and design) to lead optimization and eventual clinical trials. The success of related amino alcohol-containing drugs provides a strong precedent for the potential clinical translation of novel derivatives. researchgate.net

Q & A

Q. What are the critical safety precautions for handling 2,2-Dimethyl-3-(methylamino)propan-1-ol in laboratory settings?

- Answer : Researchers must adhere to strict safety protocols:

- Respiratory Protection : Use NIOSH/MSHA or EN 149-approved respirators to avoid inhalation exposure .

- Hand/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles to prevent skin/eye contact .

- First Aid : For inhalation exposure, move the individual to fresh air and seek immediate medical attention if breathing irregularities occur. Symptomatic treatment is recommended for systemic exposure .

- Storage : Store in a cool, dry area away from ignition sources (flash point: 73.9°C) .

Q. What synthetic routes are documented for this compound?

- Answer : While direct synthesis data for this compound is limited, analogous methods include:

- Arylation Reactions : As described in a duloxetine synthesis patent, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol undergoes arylation with sodium amide and dimethyl sulfoxide (DMSO) to achieve chiral specificity .

- Amine Alkylation : Reacting tertiary alcohols with methylamine derivatives under controlled pH and temperature to minimize byproducts.

Q. What physical and chemical properties are essential for experimental design?

- Answer : Key properties include:

Advanced Research Questions

Q. How can thermal stability be assessed for this compound under experimental conditions?

- Answer :

- Differential Scanning Calorimetry (DSC) : Measure heat flow to identify decomposition temperatures and exothermic/endothermic events.

- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., up to 226.6°C, the phase transition point) .

- Flash Point Testing : Use closed-cup methods to determine flammability risks during high-temperature reactions .

Q. What analytical methods are recommended for detecting organochlorine impurities in this compound?

- Answer :

- Atomic Absorption Spectroscopy (AAS) : Quantify total chlorine content with a detection limit of ≤25 ppm, as mandated by IFRA standards for structural analogs .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify specific chlorinated byproducts during synthesis or degradation .

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Validate trace metal contaminants that may catalyze decomposition .

Q. How do stereochemical considerations impact the synthesis and application of this compound?

- Answer :

- Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers, critical for pharmacological studies .

- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry during amine alkylation .

- Biological Activity : Assess enantiomer-specific toxicity profiles via in vitro assays (e.g., cytotoxicity in HEK293 cells) .

Q. What toxicological endpoints drive safety assessments for this compound in fragrance or pharmaceutical research?

- Answer :

- Dermal Sensitization : Conduct murine local lymph node assays (LLNA) to evaluate allergic response thresholds .

- Systemic Toxicity : Perform OECD Guideline 407 subchronic oral toxicity studies in rodents to establish NOAEL (No Observed Adverse Effect Level) .

- Metabolic Profiling : Use hepatic microsome assays to identify cytochrome P450-mediated metabolites that may contribute to toxicity .

Data Contradictions and Resolution

- Molar Mass Discrepancy : reports 159.27 g/mol for 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, while lists 178.27 g/mol for a structural analog. This variation arises from differences in substituents (methylamino vs. tolyl groups). Researchers must verify molecular formulas using high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.